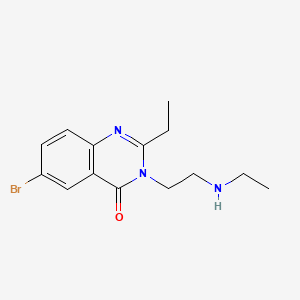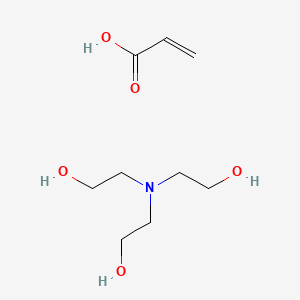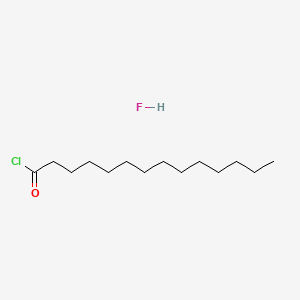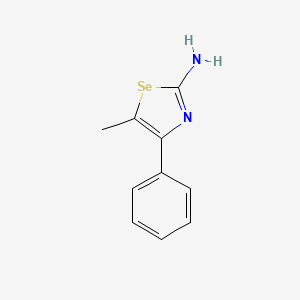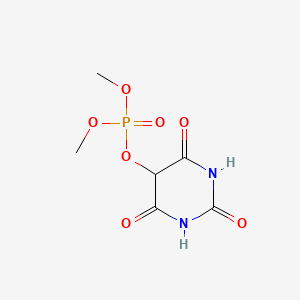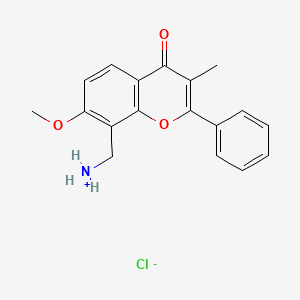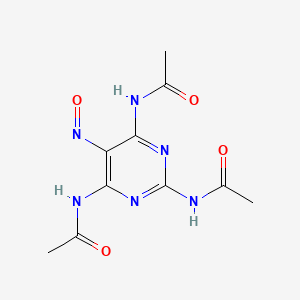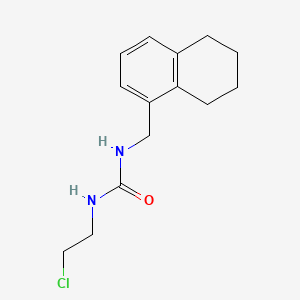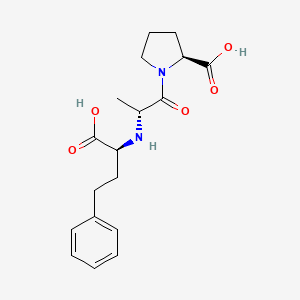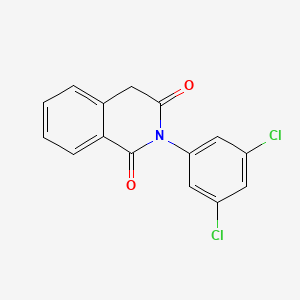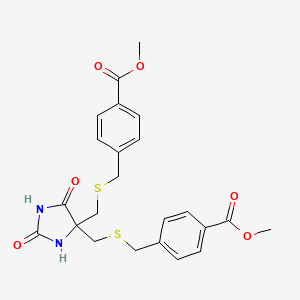
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a core imidazolidinedione structure with two methoxycarbonylphenyl groups attached via thioether linkages. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common approach is the reaction of 2,4-imidazolidinedione with 4-methoxycarbonylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate this compound, which is then further reacted with a thiol compound under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
科学研究应用
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound’s thioether and carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features may allow it to interact with cellular membranes and other macromolecules, influencing various biological processes.
相似化合物的比较
Similar Compounds
5,5-Bis(((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with carboxyl groups instead of methoxycarbonyl groups.
5,5-Bis(((((4-hydroxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with hydroxyl groups instead of methoxycarbonyl groups.
Uniqueness
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is unique due to its methoxycarbonyl functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of these groups allows for specific interactions with biological targets and enhances the compound’s solubility and stability.
属性
CAS 编号 |
142979-85-9 |
|---|---|
分子式 |
C23H24N2O6S2 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
methyl 4-[[4-[(4-methoxycarbonylphenyl)methylsulfanylmethyl]-2,5-dioxoimidazolidin-4-yl]methylsulfanylmethyl]benzoate |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19(26)17-7-3-15(4-8-17)11-32-13-23(21(28)24-22(29)25-23)14-33-12-16-5-9-18(10-6-16)20(27)31-2/h3-10H,11-14H2,1-2H3,(H2,24,25,28,29) |
InChI 键 |
HHHFMDNZVYALOJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


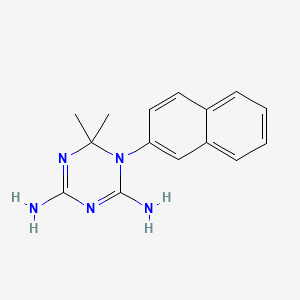
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
